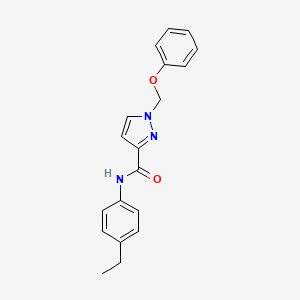![molecular formula C16H13ClN4O2 B4357723 1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4357723.png)
1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and a chlorophenoxy group
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxy methanol. This intermediate is then reacted with 4-pyridinecarboxylic acid hydrazide to form the desired pyrazole carboxamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3-CHLOROPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide
- 3-[(4-chlorophenoxy)methyl]-N′-hydroxybenzenecarboximidamide
- 3-(4-Chlorophenoxy)-N-methyl-1-propanamine
These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-2-1-3-14(10-12)23-11-21-9-6-15(20-21)16(22)19-13-4-7-18-8-5-13/h1-10H,11H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVIVOGYIIBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4357651.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2,4-dichlorophenyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4357655.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4357659.png)

![1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4357700.png)
![{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE](/img/structure/B4357707.png)
![N-(5-BROMO-2-PYRIDYL)-1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4357710.png)
![1-[(3-chlorophenoxy)methyl]-N-(4-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4357718.png)
![1-[(3-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4357728.png)
![N-(4-acetylphenyl)-1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4357729.png)
![1-[(3-chlorophenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4357731.png)
![1-[(3-chlorophenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4357737.png)
![1-[(3-CHLOROPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4357738.png)
![1-[(3-CHLOROPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4357747.png)
